molecular formula C10H13FN2O B1441221 4-Fluoro-2-morpholinoaniline CAS No. 232951-87-0

4-Fluoro-2-morpholinoaniline

Cat. No. B1441221
M. Wt: 196.22 g/mol
InChI Key: FCRCCLABFZZQGN-UHFFFAOYSA-N
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Description

4-Fluoro-2-morpholinoaniline, also known as FMFA, is an organic compound with the molecular formula C10H13FN2O . It has a molecular weight of 196.22 g/mol . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and kept at a temperature between 2-8°C .


Physical And Chemical Properties Analysis

4-Fluoro-2-morpholinoaniline is a solid substance . It should be stored in a dark place, sealed in dry conditions, and kept at a temperature between 2-8°C .

Scientific Research Applications

Antimicrobial Activity

4-Fluoro-2-morpholinoaniline and its derivatives demonstrate significant antimicrobial activity. For example, sulfonamides and carbamates synthesized from 3-fluoro-4-morpholinoaniline, a related compound, have shown potent antimicrobial activity, especially against fungi (Janakiramudu et al., 2017). Similarly, fluorinated benzothiazolo imidazole compounds, synthesized from 4-fluoro-3-chloroanilline, displayed promising anti-microbial properties (Sathe et al., 2011).

Electrochemical Synthesis

The electrochemical oxidation of 4-morpholinoaniline, a similar compound to 4-Fluoro-2-morpholinoaniline, has been explored for synthesizing new compounds. This method offers an environmentally friendly and efficient approach for the synthesis of 4-morpholinoaniline derivatives (Esmaili & Nematollahi, 2011). Additionally, a green approach for the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines has been reported, highlighting the potential for sustainable and innovative synthesis methods in this field (Nematollahi & Esmaili, 2010).

Biological Activity in Drug Development

Compounds derived from 4-Fluoro-2-morpholinoaniline have been studied for various biological activities. For instance, a synthesized compound with a 4-Fluoro-2-morpholinoaniline structure was evaluated for its anti-tuberculosis and antimicrobial activities, showing significant potential in drug development (Mamatha S.V et al., 2019). Another example is the synthesis of novel inhibitors of hepatitis B using a 4-fluoro-3-(morpholinosulfonyl) structure, demonstrating in vitro nanomolar inhibitory activity against HBV (Ivachtchenko et al., 2019).

Safety And Hazards

The safety information for 4-Fluoro-2-morpholinoaniline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-fluoro-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRCCLABFZZQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-morpholinoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CG Thomson, C Banks, M Allen, G Barker… - The Journal of …, 2021 - ACS Publications
… , Örkényi, and co-workers have utilized multiple dual-mode centrifugal partition chromatography (MDM-CPC) for the ″quasi-continuous″ purification of 4-fluoro-2-morpholinoaniline …
Number of citations: 14 pubs.acs.org
Z Lei, HT Ang, J Wu - Organic Process Research & Development, 2023 - ACS Publications
Continuous flow synthesis is a widely used method for synthesizing fine chemicals due to its benefits such as process intensification, improved reproducibility, and the ability to perform …
Number of citations: 0 pubs.acs.org

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